
A Technical Guide to the Isomers of 2,4,6-
Undecatriene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Undecatriene

Cat. No.: B15405791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4,6-Undecatriene (C11H18) is a conjugated triene with a molecular weight of 150.26 g/mol .

[1][2] Its structure contains three carbon-carbon double bonds, which serve as stereogenic

centers, giving rise to multiple geometric isomers. This guide provides a comprehensive

overview of the stereoisomerism of 2,4,6-undecatriene, outlines general synthetic and

characterization principles, and presents a logical visualization of the isomeric relationships.

While specific experimental data for all individual isomers are not extensively available in public

literature, this document compiles known properties and provides protocols applicable to

conjugated trienes.

Geometric Isomerism in 2,4,6-Undecatriene
The core structure of 2,4,6-undecatriene consists of an eleven-carbon chain with three

conjugated double bonds commencing at the second, fourth, and sixth carbon atoms. Each of

these double bonds (C2=C3, C4=C5, and C6=C7) can exist in either an E (trans) or Z (cis)

configuration.

The E/Z notation is used to unambiguously describe the stereochemistry of each double bond.

This system assigns priorities to the substituents on each carbon of the double bond based on

atomic number using the Cahn-Ingold-Prelog (CIP) rules.[3] If the higher-priority groups are on

the same side of the double bond, the configuration is designated Z (from the German
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zusammen, meaning "together").[4][5] If they are on opposite sides, it is designated E (from the

German entgegen, meaning "opposite").[4][5]

Given the three stereogenic double bonds, there are 2³ = 8 possible geometric isomers for

2,4,6-undecatriene. These are:

(2E,4E,6E)-undeca-2,4,6-triene

(2E,4E,6Z)-undeca-2,4,6-triene

(2E,4Z,6E)-undeca-2,4,6-triene

(2E,4Z,6Z)-undeca-2,4,6-triene

(2Z,4E,6E)-undeca-2,4,6-triene

(2Z,4E,6Z)-undeca-2,4,6-triene

(2Z,4Z,6E)-undeca-2,4,6-triene

(2Z,4Z,6Z)-undeca-2,4,6-triene

Data Presentation: Physicochemical Properties
Detailed experimental data for each individual isomer of 2,4,6-undecatriene are scarce.

However, general properties for "undecatriene" are available and trends can be inferred from

related conjugated polyenes. The properties of these isomers are expected to be similar, with

minor variations in boiling point, density, and spectral characteristics due to differences in

molecular geometry, which affect intermolecular forces.
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Property Value / Expected Trend Source

Molecular Formula C11H18 [6]

Molecular Weight 150.27 g/mol [6]

Appearance
Light yellow liquid (for

mixtures)
[6]

Odor Galbanum-like, green, peppery [6][7]

Boiling Point
~196.6 °C (Predicted for

mixture)
[6]

Refractive Index ~1.488 - 1.498 at 20 °C [6]

Solubility Insoluble in water [6]

UV-Vis λmax

The all-E isomer is expected to

have the highest λmax and

molar absorptivity due to its

planar conformation which

maximizes orbital overlap. Z-

isomers introduce steric

hindrance, reducing planarity

and causing a hypsochromic

(blue) shift.

General Principle

Thermal Stability

The (2E,4E,6E) isomer is

predicted to be the most

thermodynamically stable due

to minimized steric strain.

Steric hindrance in Z-isomers,

particularly at the C4 and C6

positions, decreases stability.

General Principle

Experimental Protocols
The synthesis of specific geometric isomers of conjugated trienes is a significant challenge,

often resulting in mixtures that require careful chromatographic separation.[8] Stereoselective

methods are crucial for obtaining a desired isomer in high purity.
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General Synthetic Approach: Wittig Reaction
A common and versatile method for forming carbon-carbon double bonds with control over

stereochemistry is the Wittig reaction. A multi-step Wittig approach can be envisioned for the

synthesis of 2,4,6-undecatriene isomers.

Objective: To synthesize a (2E,4E)-undeca-2,4-dienal precursor for subsequent olefination.

Methodology:

Phosphonium Salt Formation: Triphenylphosphine is reacted with an appropriate alkyl halide

(e.g., 1-bromobut-2-ene) to form the corresponding phosphonium salt.

Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-

butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO to

generate the phosphorus ylide. The choice of base and solvent can influence the E/Z

selectivity of the subsequent reaction. Non-stabilized ylides typically favor the Z-alkene,

while stabilized ylides favor the E-alkene.

Wittig Reaction: The generated ylide is reacted with an α,β-unsaturated aldehyde (e.g.,

crotonaldehyde, (E)-but-2-enal). This reaction would extend the conjugated system.

Iterative Process: The resulting dienal can be subjected to another Wittig reaction with a

different ylide (e.g., ethylidenetriphenylphosphorane) to form the final triene structure. The

stereochemistry of this final double bond would again be influenced by the reaction

conditions and the nature of the ylide.

Purification: The final product mixture is typically purified using column chromatography on

silica gel or alumina, leveraging the slight polarity differences between the geometric isomers

for separation.

Alternative Synthetic Methods
Other methods for synthesizing conjugated trienes include:

Palladium-Catalyzed Cross-Coupling Reactions: Heck or Suzuki reactions can be employed

to construct the triene system stereoselectively. A 1,4-palladium migration/Heck sequence

has been developed for the stereoselective synthesis of some conjugated trienes.[9]
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Allene Dimerization: Transition-metal-catalyzed dimerization of allenes can produce cross-

conjugated trienes.[10][11][12]

Intercepted Beckmann Fragmentation: A novel method has been developed for the rapid

synthesis of conjugated Z,Z,Z-triene motifs.[8]

Spectroscopic Characterization
Distinguishing between the various isomers of 2,4,6-undecatriene relies heavily on

spectroscopic techniques.

¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are

diagnostic of the double bond geometry. Large coupling constants (J ≈ 12-18 Hz) are

characteristic of a trans (E) configuration, while smaller coupling constants (J ≈ 7-12 Hz)

indicate a cis (Z) configuration. The chemical shifts of the olefinic protons will also vary

slightly between isomers.

¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons can provide

additional structural information. The "steric compression" effect in Z-isomers often causes

the carbons involved in and adjacent to the double bond to be shifted upfield compared to

their E-isomer counterparts.

UV-Visible Spectroscopy: As a conjugated system, 2,4,6-undecatriene absorbs UV light.

The wavelength of maximum absorbance (λmax) is sensitive to the overall geometry of the

molecule. The all-E isomer, being the most planar, will have the most effective π-orbital

overlap and thus the longest λmax. Each Z configuration introduces a kink in the chain,

slightly disrupting planarity and causing a shift to a shorter wavelength.

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can be informative.

Trans (E) double bonds typically show a strong absorption band around 960-990 cm⁻¹,

whereas cis (Z) double bonds show a broader, weaker band around 675-730 cm⁻¹.

Visualization of Isomeric Relationships
The logical relationship between the eight geometric isomers of 2,4,6-undecatriene can be

visualized as a hierarchical breakdown from the parent structure based on the stereochemistry

at each of the three double bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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